molecular formula C53H85N3O17.2C4H7NO4 B139525 Amphotericin B 2-morpholinoethyl amide diaspartate CAS No. 130176-10-2

Amphotericin B 2-morpholinoethyl amide diaspartate

Cat. No.: B139525
CAS No.: 130176-10-2
M. Wt: 1302.5 g/mol
InChI Key: QRPOXQDFSXMUIU-KWUQYRROSA-N
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Description

Amphotericin B 2-morpholinoethyl amide diaspartate is a derivative of Amphotericin B, a well-known antifungal medication. This compound is designed to enhance the solubility and reduce the toxicity of Amphotericin B, making it more effective for medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: This process typically requires the use of specific reagents and controlled reaction conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of Amphotericin B 2-morpholinoethyl amide diaspartate involves large-scale synthesis using reactors and other equipment to maintain the necessary reaction conditions. The process is optimized for high yield and purity, ensuring the compound meets the required standards for medical use .

Chemical Reactions Analysis

Types of Reactions: Amphotericin B 2-morpholinoethyl amide diaspartate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its effectiveness .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from these reactions include modified derivatives of this compound, which may have improved solubility, reduced toxicity, or enhanced antifungal activity .

Scientific Research Applications

Amphotericin B 2-morpholinoethyl amide diaspartate has a wide range of scientific research applications. In chemistry, it is used to study the effects of structural modifications on antifungal activity. In biology and medicine, it is used to treat serious fungal infections and leishmaniasis. The compound’s enhanced solubility and reduced toxicity make it a valuable tool for developing new antifungal therapies .

Mechanism of Action

The mechanism of action of Amphotericin B 2-morpholinoethyl amide diaspartate involves binding to sterols (ergosterol) in the cell membrane of susceptible fungi. This binding creates a transmembrane channel, altering membrane permeability and allowing leakage of intracellular components, ultimately leading to cell death .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-aminobutanedioic acid;(19E,21E,23E,25E,27E,29E,31E)-33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-N-(2-morpholin-4-ylethyl)-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H85N3O17.2C4H7NO4/c1-33-17-15-13-11-9-7-5-6-8-10-12-14-16-18-40(72-52-50(66)47(54)49(65)36(4)71-52)30-44-46(51(67)55-21-22-56-23-25-69-26-24-56)43(62)32-53(68,73-44)31-39(59)28-42(61)41(60)20-19-37(57)27-38(58)29-45(63)70-35(3)34(2)48(33)64;2*5-2(4(8)9)1-3(6)7/h5-18,33-44,46-50,52,57-62,64-66,68H,19-32,54H2,1-4H3,(H,55,67);2*2H,1,5H2,(H,6,7)(H,8,9)/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+;;/t;2*2-/m.00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPOXQDFSXMUIU-KWUQYRROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)NCCN3CCOCC3)OC4C(C(C(C(O4)C)O)N)O.C(C(C(=O)O)N)C(=O)O.C(C(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)NCCN3CCOCC3)OC4C(C(C(C(O4)C)O)N)O.C([C@@H](C(=O)O)N)C(=O)O.C([C@@H](C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H99N5O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130176-10-2
Record name Amphotericin B 2-morpholinoethyl amide diaspartate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130176102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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